

Application Notes and Protocols: 2,6-Dimethylquinolin-5-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: **2,6-Dimethylquinolin-5-amine**

Cat. No.: **B1309750**

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Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Its rigid, planar structure and the ability to introduce various substituents at different positions make it an attractive starting point for the design of novel drug candidates. This document focuses on the potential applications of **2,6-Dimethylquinolin-5-amine**, a specific derivative, in the realm of medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. While direct experimental data for **2,6-Dimethylquinolin-5-amine** is limited in publicly available literature, this guide provides comprehensive protocols and application notes based on the well-established activities of structurally related quinoline derivatives.

Potential Applications

Based on the biological activities of analogous substituted quinolines, **2,6-Dimethylquinolin-5-amine** and its derivatives are promising candidates for investigation in the following areas:

- **Anticancer Agents:** Many quinoline derivatives exhibit potent antiproliferative activity against a wide range of cancer cell lines. The introduction of an amino group at the C-5 position,

along with the methyl groups at C-2 and C-6, can modulate the compound's electronic and steric properties, potentially leading to enhanced and selective cytotoxicity towards cancer cells.

- Kinase Inhibitors: The quinoline core can mimic the purine ring of ATP, enabling its derivatives to bind to the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of **2,6-Dimethylquinolin-5-amine** could be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Data from Structurally Related Quinoline Derivatives

To illustrate the potential of the quinoline scaffold, the following tables summarize the antiproliferative activities of various substituted quinoline derivatives against several human cancer cell lines. This data, gathered from publicly available research, can serve as a benchmark for the evaluation of novel compounds based on the **2,6-Dimethylquinolin-5-amine** core.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

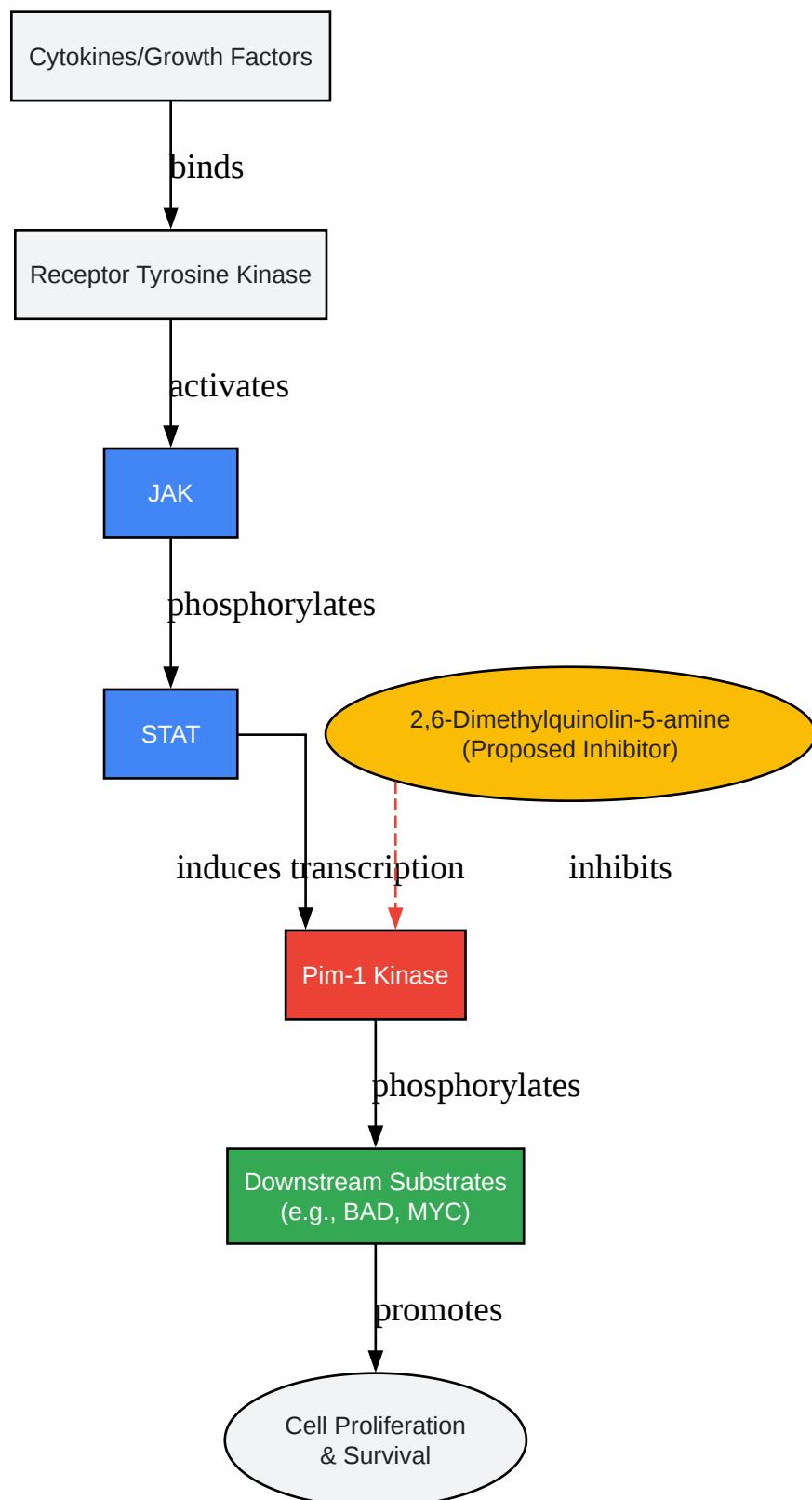
Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
1	2-Aryl-6-substituted quinoline	PC3 (Prostate)	31.37	
2	2-Aryl-6-substituted quinoline	HeLa (Cervical)	8.3	
3	Quinoline-chalcone derivative	MGC-803 (Gastric)	1.38	[1]
4	Quinoline-chalcone derivative	HCT-116 (Colon)	5.34	[1]
5	Quinoline-chalcone derivative	MCF-7 (Breast)	5.21	[1]
6	6-Bromo-5-nitroquinoline	HT29 (Colon)	>50	[2]
7	6,8-e Diphenylquinolin	HT29 (Colon)	27.4	[2]

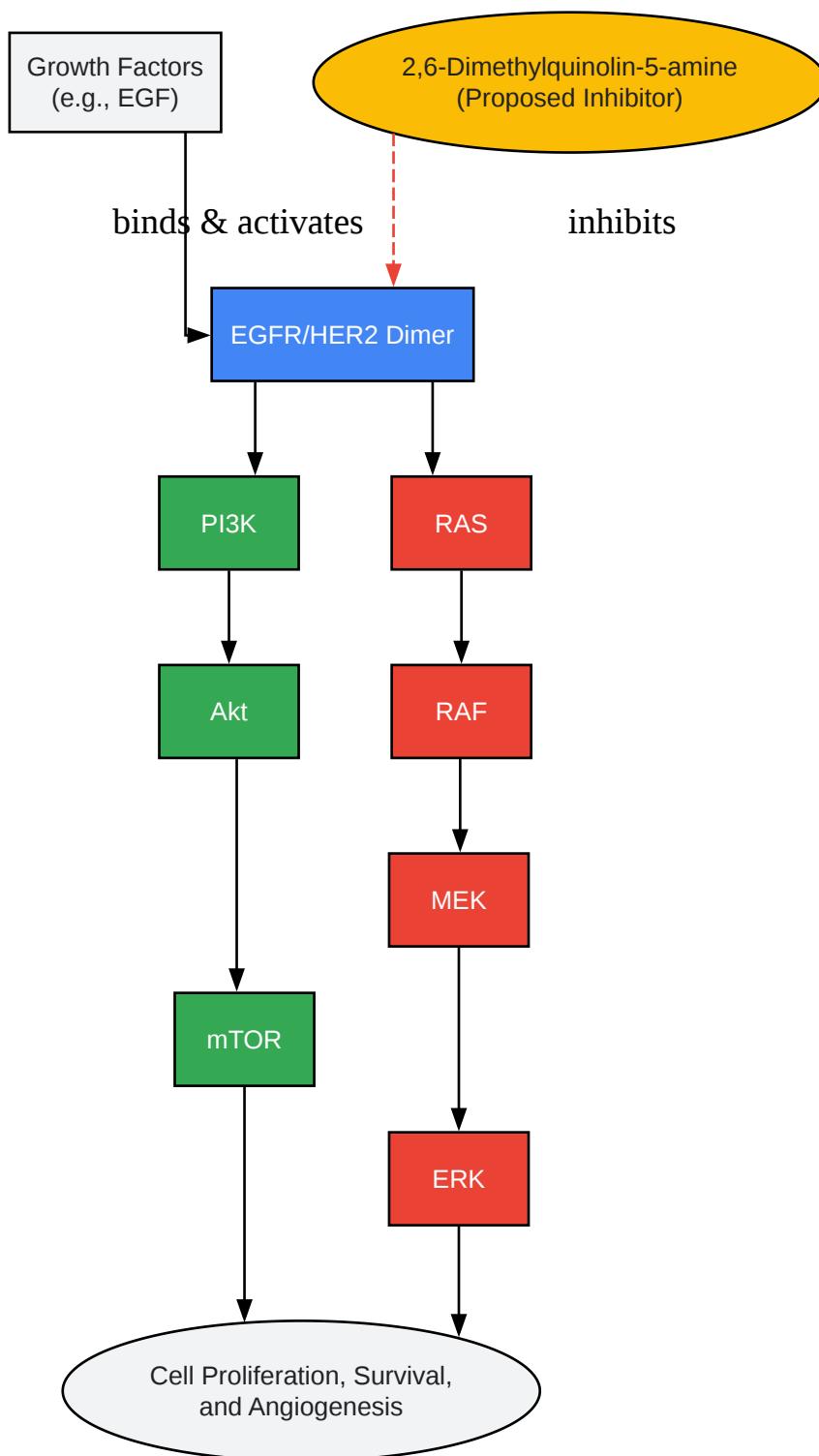
Table 2: Kinase Inhibitory Activity of Selected Quinoline-Based Compounds

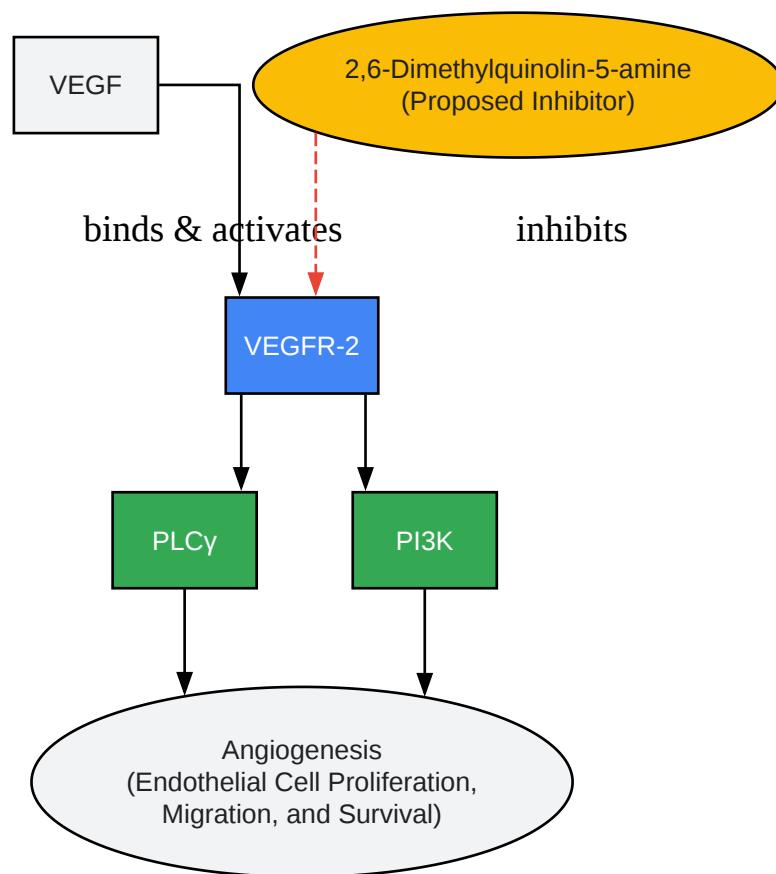
Compound ID	Target Kinase	IC50 (nM)	Reference
8	Pim-1 Kinase	~2600 (GI50 in μ M for PC-3 cells)	[3]
9	VEGFR-2	14	[4]
10	c-Met	9.3	[5]
11	EGFR	87	[6]
12	HER-2	33	[6]

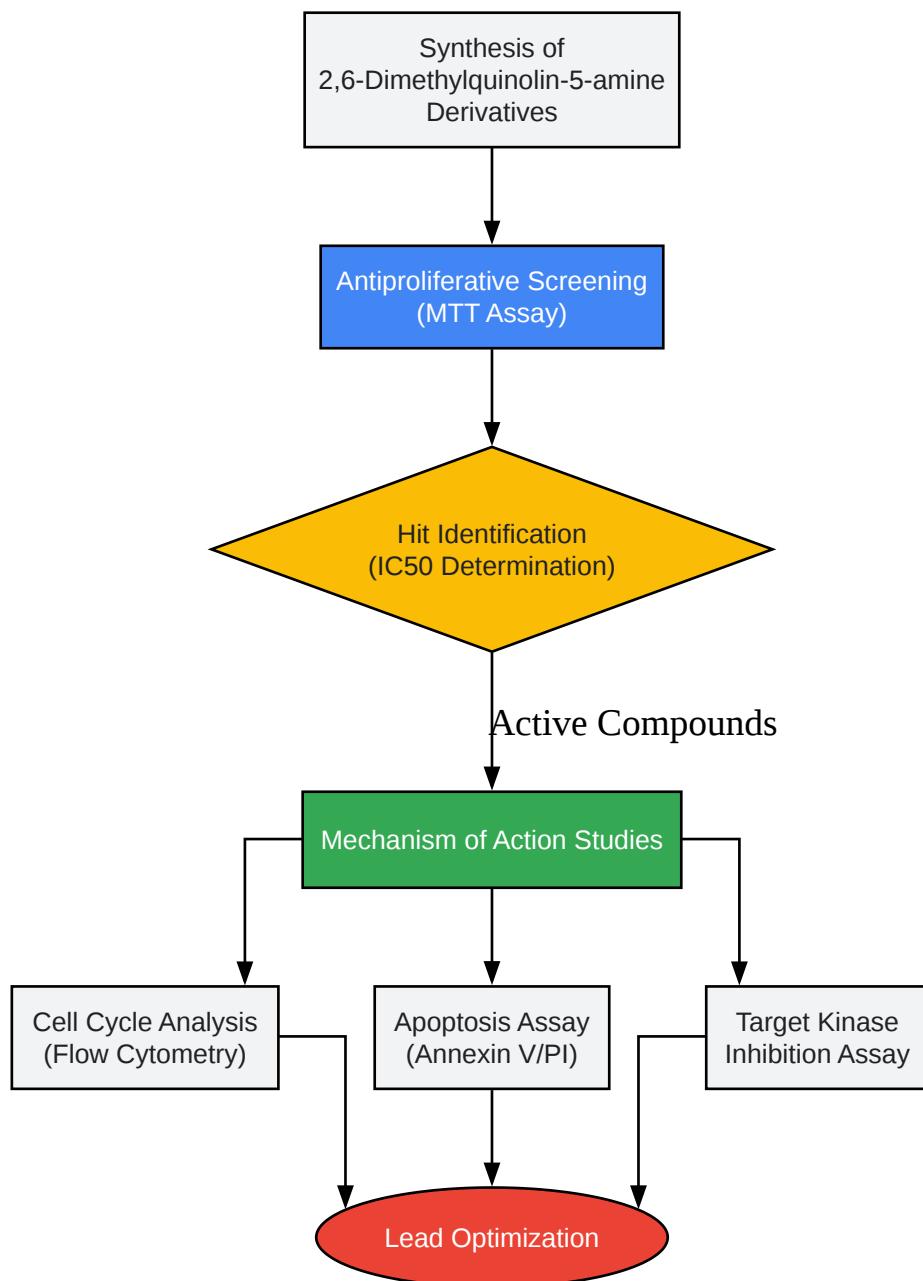
Proposed Signaling Pathways for Investigation

Given the prevalence of quinoline derivatives as kinase inhibitors, several signaling pathways are pertinent for investigating the mechanism of action of novel **2,6-Dimethylquinolin-5-amine** analogs.









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